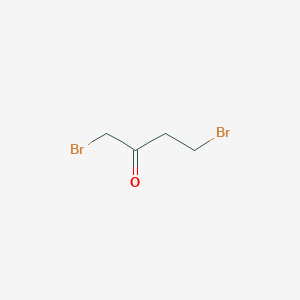
1,4-Dibromobutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromobutan-2-one is an organic compound with the molecular formula C4H6Br2O It is a dibromo derivative of butanone and is characterized by the presence of two bromine atoms attached to the first and fourth carbon atoms of the butanone backbone
Vorbereitungsmethoden
1,4-Dibromobutan-2-one can be synthesized through several methods. One common synthetic route involves the bromination of butanone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and are carried out at room temperature to control the reaction rate and yield.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and higher yields. These methods often optimize reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
1,4-Dibromobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR). These reactions typically occur under basic conditions and result in the formation of substituted butanone derivatives.
Reduction Reactions: The compound can be reduced to 1,4-dibromobutan-2-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions are usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted butanones, while reduction reactions produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromobutan-2-one has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies investigating the metabolism of halogenated organic compounds and their effects on biological systems.
Material Science: It is employed in the preparation of polymers and other materials with specific properties, such as flame retardancy or enhanced mechanical strength.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,4-dibromobutan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in various substitution and elimination reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbon atoms more susceptible to nucleophilic attack.
In biological systems, this compound may interact with enzymes and other proteins, leading to potential inhibitory or modulatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromobutan-2-one can be compared with other similar compounds, such as:
1,4-Dibromobutane: This compound lacks the carbonyl group present in this compound, making it less reactive in certain types of chemical reactions.
1,4-Dichlorobutan-2-one: The presence of chlorine atoms instead of bromine atoms results in different reactivity and physical properties.
1,4-Diiodobutan-2-one: The larger iodine atoms confer different steric and electronic effects, influencing the compound’s reactivity and applications.
Eigenschaften
IUPAC Name |
1,4-dibromobutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c5-2-1-4(7)3-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXYQDOETYHEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
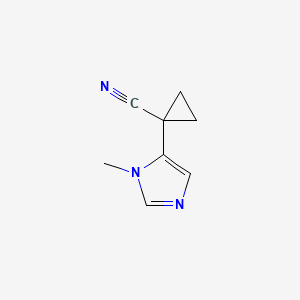
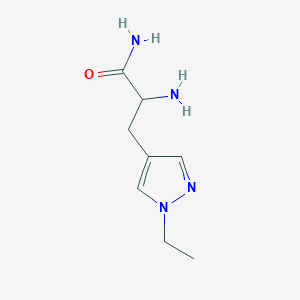
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
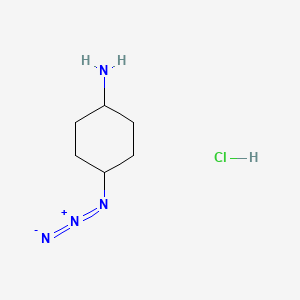
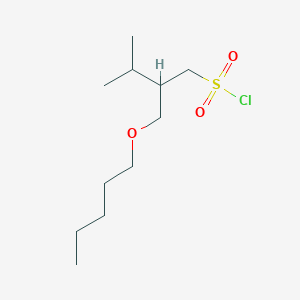
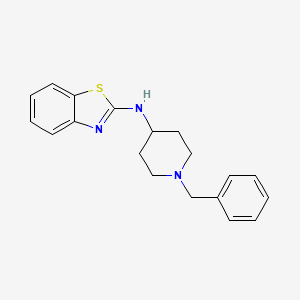
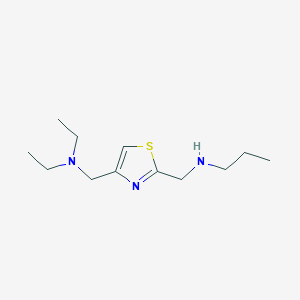
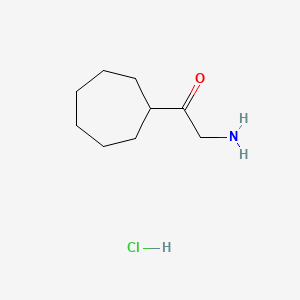
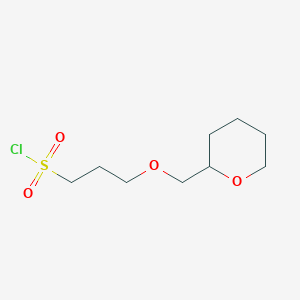
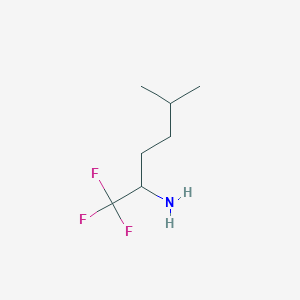
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)

![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13523085.png)
